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Compound of Interest

Compound Name:
5-Bromo-2-hydroxy-4-

methylbenzoic acid

Cat. No.: B1267732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-hydroxy-4-methylbenzoic acid, a key intermediate in various synthetic applications.

This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The

information presented herein is intended to support research and development activities by

providing a foundational spectroscopic profile of the target molecule.

Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 5-Bromo-2-hydroxy-4-
methylbenzoic acid, the following data is based on computational predictions from established

spectroscopic databases. These predictions offer valuable insights into the expected spectral

features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum provides information on the chemical

shifts of the hydrogen atoms within the molecule.
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Proton
Predicted Chemical Shift

(ppm)
Multiplicity

Ar-H (position 3) 7.8 - 8.2 Singlet

Ar-H (position 6) 6.8 - 7.2 Singlet

-CH₃ 2.2 - 2.5 Singlet

-OH 10.0 - 12.0 (broad) Singlet

-COOH 11.0 - 13.0 (broad) Singlet

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum indicates the chemical shifts for

the carbon atoms.

Carbon Predicted Chemical Shift (ppm)

-COOH 170 - 175

C-2 (C-OH) 155 - 160

C-4 (C-CH₃) 140 - 145

C-6 130 - 135

C-3 115 - 120

C-5 (C-Br) 110 - 115

C-1 110 - 115

-CH₃ 20 - 25

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. The predicted significant peaks are tabulated below.
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H stretch (carboxylic acid) 2500-3300 Broad, Strong

O-H stretch (phenol) 3200-3600 Broad, Medium

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (methyl) 2850-2960 Medium

C=O stretch (carboxylic acid) 1680-1710 Strong

C=C stretch (aromatic) 1450-1600 Medium

C-O stretch (phenol) 1200-1260 Strong

C-Br stretch 500-600 Medium

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Ion Predicted m/z Relative Abundance Notes

[M]⁺ 230/232 High

Molecular ion peak,

showing isotopic

pattern for Bromine

(⁷⁹Br/⁸¹Br)

[M-OH]⁺ 213/215 Medium
Loss of hydroxyl

radical

[M-COOH]⁺ 185/187 Medium
Loss of carboxyl

group

[M-Br]⁺ 151 Low
Loss of Bromine

radical

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

detailed above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 5-Bromo-2-hydroxy-4-methylbenzoic acid for ¹H NMR

and 50-100 mg for ¹³C NMR.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry

NMR tube to a final volume of approximately 0.5-0.7 mL.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift

referencing.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on concentration.

Relaxation delay: 2-5 seconds.

IR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1267732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) in an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a transparent or translucent

pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of a blank KBr pellet should be collected and subtracted from the

sample spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

MS.

Parameters:

Ionization mode: Electron Ionization (EI).
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Electron energy: 70 eV.

Mass range: m/z 50-500.

The sample is introduced into the ion source where it is vaporized and ionized.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for 5-Bromo-2-hydroxy-4-methylbenzoic acid.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-hydroxy-4-
methylbenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267732#spectroscopic-data-for-5-bromo-2-hydroxy-
4-methylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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